molecular formula C27H26O5 B15031859 Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B15031859
M. Wt: 430.5 g/mol
InChI Key: OGCHBCYDIPGZHW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core substituted with various functional groups, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can replace one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying biological activity and potential therapeutic effects.

    Medicine: Due to its potential biological activities, it is investigated for its role in drug development. Researchers explore its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives. Similar compounds include:

    2-(4-Methoxyphenyl)benzofuran: This compound shares a similar core structure but lacks the ethyl ester and dimethylphenyl groups.

    5-Hydroxy-2-(4-methoxyphenyl)benzofuran: This compound has a hydroxyl group instead of the ethyl ester, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Biological Activity

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a benzene ring fused to a furan ring. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C23H25O4
Molecular Weight: 373.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play crucial roles in signal transduction and are involved in numerous physiological processes.

Key Mechanisms:

  • Receptor Binding: The compound exhibits binding affinity towards specific GPCRs, potentially modulating their activity.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

Antioxidant Activity

Studies indicate that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting against various diseases linked to oxidative damage.

Anti-inflammatory Effects

In vitro studies have shown that it can reduce inflammatory markers, suggesting a potential application in treating inflammatory diseases.

Anticancer Properties

Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated significant antioxidant capacity in cellular models, reducing reactive oxygen species (ROS) levels.
Showed anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro.
Induced apoptosis in breast cancer cell lines through caspase activation pathways.

Properties

Molecular Formula

C27H26O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H26O5/c1-5-30-27(28)25-23-15-22(31-16-20-14-17(2)6-7-18(20)3)12-13-24(23)32-26(25)19-8-10-21(29-4)11-9-19/h6-15H,5,16H2,1-4H3

InChI Key

OGCHBCYDIPGZHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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